

# H-L-Lys(4-N3-Z)-OH hydrochloride chemical properties

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Compound of Interest

Compound Name: H-L-Lys(4-N3-Z)-OH hydrochloride

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# Technical Guide: H-L-Lys(4-N3-Z)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **H-L-Lys(4-N3-Z)-OH hydrochloride**, a versatile amino acid derivative used in advanced biochemical and pharmaceutical research. Its unique structure, featuring a photoreactive azido group, makes it an invaluable tool for bioconjugation, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs).

# **Core Chemical Properties**

**H-L-Lys(4-N3-Z)-OH hydrochloride** is a protected lysine derivative where the epsilon-amino group is modified with a 4-azidobenzyloxycarbonyl (Z) group.[1] This modification introduces a bioorthogonal handle that can be used for specific chemical ligations.[2][3]



Property	Data	Reference(s)
CAS Number	2084913-49-3	[4][5][6]
Molecular Formula	C14H20CIN5O4	[1][4]
Molecular Weight	357.8 g/mol	[4][5][6]
Appearance	White to light yellow solid	[1]
Purity	>96% to >98%	[4][5][6]
IUPAC Name	(2S)-2-amino-6-[[(4- azidophenyl)methoxy]carbonyl amino]hexanoic acid;hydrochloride	[1]
Storage Conditions	2-8°C for short term; -20°C to -80°C for long term, protected from light.	[1][3][5]

# **Key Applications and Methodologies**

The primary utility of H-L-Lys(4-N3-Z)-OH HCl stems from its azido moiety, which can participate in two main types of bioorthogonal reactions: Photoaffinity Labeling and Azide-Alkyne Cycloaddition (Click Chemistry).

## Photoaffinity Labeling (PAL)

The aryl azide group is photoreactive. Upon exposure to UV light (typically 260-365 nm), it forms a highly reactive nitrene intermediate.[7][8] This intermediate can nonspecifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond.[9] This makes the compound an excellent tool for identifying unknown binding partners of a peptide or protein.[10]

## **Azide-Alkyne Cycloaddition (Click Chemistry)**

The azide group is a key component in "click chemistry," a class of rapid, selective, and high-yield reactions.[1] This allows for the precise covalent attachment of molecules containing an alkyne group, such as fluorescent dyes, imaging agents, or drug payloads.[4][11]



Two primary forms of this reaction are:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common form, which uses a copper(I) catalyst to rapidly and regioselectively form a stable triazole linkage.[2][12]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts.[1][5][11] This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[3]

## **Experimental Protocols**

The following are generalized protocols for the incorporation of H-L-Lys(4-N3-Z)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and its subsequent modification via CuAAC click chemistry.

# **Protocol 1: Incorporation via Fmoc-Based SPPS**

This protocol outlines the manual incorporation of the azido-lysine derivative into a peptide sequence using standard Fmoc/tBu chemistry on a resin support.

#### Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids
- H-L-Lys(4-N3-Z)-OH hydrochloride (requires conversion to its Fmoc-protected form, Fmoc-L-Lys(4-N3-Z)-OH, prior to use)
- Coupling reagents: HBTU, HOBt, or DIC/Oxyma
- Base: Diisopropylethylamine (DIEA)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF



Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 Water

#### Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: a. In a separate tube, dissolve Fmoc-L-Lys(4-N3-Z)-OH (3-4 equivalents relative to resin loading) and a coupling activator like HBTU (3-4 eq.) in DMF. b. Add DIEA (6-8 eq.) to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 1-2 hours at room temperature.
- Washing: After coupling, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
- Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Peptide Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.

### Protocol 2: Post-Synthesis Labeling via CuAAC

This protocol describes the conjugation of an alkyne-containing molecule (e.g., an alkyne-fluorophore) to the purified azide-modified peptide in solution.

#### Materials:

Azide-modified peptide (from Protocol 1)



- Alkyne-containing reporter molecule (e.g., Alkyne-TAMRA)
- Copper(II) Sulfate (CuSO<sub>4</sub>) stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper ligand: THPTA or TBTA stock solution (e.g., 50 mM in DMSO/water)
- Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7-8

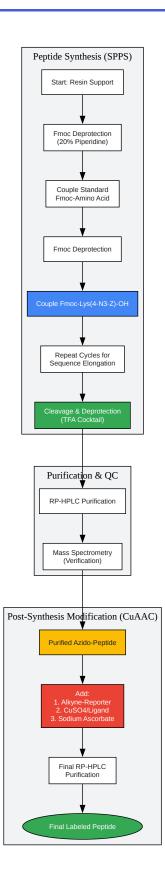
#### Procedure:

- Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified peptide in the buffer.
- Add Reagents: Add the following reagents in order: a. The alkyne-reporter molecule (typically 1.5-2 equivalents relative to the peptide). b. The copper ligand solution (final concentration ~0.50 mM). c. The CuSO<sub>4</sub> solution (final concentration ~0.10 mM). Vortex briefly.
- Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration ~1-2 mM).
- Incubation: Protect the reaction from light (if using a fluorophore) and allow it to proceed for
   1-4 hours at room temperature. Gentle mixing or rotation is recommended.
- Purification: Upon completion, purify the labeled peptide from excess reagents using reverse-phase HPLC or size-exclusion chromatography. Confirm the successful conjugation via mass spectrometry.

## **Visualized Workflows**

The following diagrams illustrate the key processes involving H-L-Lys(4-N3-Z)-OH.

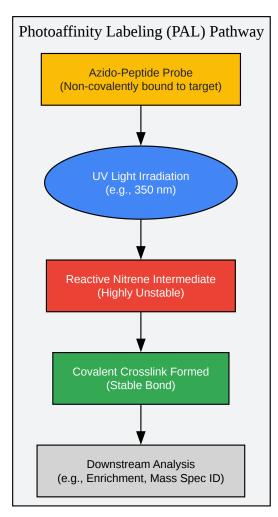


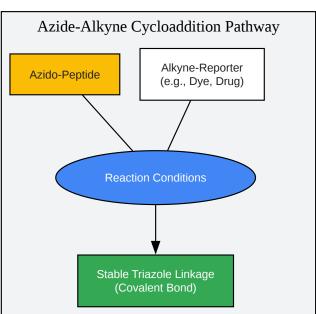


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Caption: Experimental workflow for peptide synthesis and labeling.







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Caption: Logical pathways for the two primary applications.



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